molecular formula C17H17NO4 B3868916 2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine CAS No. 355816-19-2

2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine

Cat. No. B3868916
CAS RN: 355816-19-2
M. Wt: 299.32 g/mol
InChI Key: KXXGCEVCAJBDAD-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine, also known as 2C-B, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in 1974 and has since gained popularity among recreational drug users due to its hallucinogenic effects. However, 2C-B has also been the subject of scientific research due to its potential therapeutic benefits and unique chemical structure.

Mechanism of Action

2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine acts primarily as a partial agonist of the 5-HT2A receptor, which is responsible for regulating serotonin levels in the brain. It also activates other serotonin receptors, including 5-HT1A and 5-HT2C. The exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine is not fully understood, but it is believed to alter the activity of certain brain regions involved in mood regulation and perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine include altered perception, mood, and thought processes. It can also cause changes in heart rate, blood pressure, and body temperature. The effects of 2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine are dose-dependent, and higher doses can lead to more intense psychedelic experiences and potential adverse effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine as a research tool is its unique chemical structure, which allows for the exploration of new therapeutic targets and mechanisms of action. However, its potential for abuse and limited availability make it difficult to conduct large-scale clinical trials. Additionally, the lack of standardized dosing and potential for adverse effects make it challenging to control for variables in research studies.

Future Directions

Future research on 2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine could focus on its potential therapeutic benefits in the treatment of various mental health conditions. This could include investigating its effects on other serotonin receptors and exploring its potential as a treatment for addiction. Additionally, further research could be conducted to better understand the long-term effects of 2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine use and its potential for abuse.

Scientific Research Applications

Research on 2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine has mainly focused on its potential therapeutic effects, particularly in the treatment of anxiety, depression, and post-traumatic stress disorder (PTSD). A study conducted in 2016 found that 2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine produced significant reductions in anxiety and depression symptoms in patients with treatment-resistant depression. Another study in 2017 showed that 2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine reduced PTSD symptoms in patients who had not responded to other treatments.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-14-16(21-10-19-14)7-12(1)5-6-18-9-13-2-4-15-17(8-13)22-11-20-15/h1-4,7-8,18H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXGCEVCAJBDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCNCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501184763
Record name N-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine

CAS RN

355816-19-2
Record name N-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355816-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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